Introduction to a Versatile Synthetic Intermediate
Introduction to a Versatile Synthetic Intermediate
An In-depth Technical Guide to 2-Fluoro-5-methoxy-4-nitrobenzoic acid
Executive Summary: This guide provides a comprehensive technical overview of 2-Fluoro-5-methoxy-4-nitrobenzoic acid (CAS No. 1001345-80-7), a highly functionalized aromatic compound. Due to its unique arrangement of fluoro, methoxy, nitro, and carboxylic acid moieties, this molecule serves as a versatile building block in advanced organic synthesis. Its strategic importance is particularly noted in the fields of medicinal chemistry, agrochemical development, and materials science. This document will delve into its physicochemical properties, synthesis, key chemical transformations, and practical applications, offering field-proven insights for researchers, scientists, and drug development professionals.
2-Fluoro-5-methoxy-4-nitrobenzoic acid is a fluorinated aromatic compound that has garnered significant attention as an intermediate in the synthesis of complex organic molecules.[1] Its structure is characterized by a benzoic acid core substituted with a fluorine atom, a methoxy group, and a nitro group. This specific combination of functional groups imparts a unique reactivity profile, making it a valuable precursor for a wide range of chemical entities, including pharmaceuticals and agrochemicals.[1] The interplay between the electron-withdrawing nitro group and the fluorine atom, alongside the carboxylic acid and methoxy functionalities, allows for a variety of selective chemical modifications.
Physicochemical and Structural Data
A clear understanding of a compound's physical and chemical properties is fundamental to its application in research and development. The key data for 2-Fluoro-5-methoxy-4-nitrobenzoic acid are summarized below.
| Property | Value | Source |
| CAS Number | 1001345-80-7 | [1][2] |
| Molecular Formula | C₈H₆FNO₅ | [1][3] |
| Molecular Weight | 215.13 g/mol | [1] |
| IUPAC Name | 2-Fluoro-5-methoxy-4-nitrobenzoic acid | [3] |
| InChI Key | JXCYBTVSPGQRCM-UHFFFAOYSA-N | [1] |
| Appearance | Solid |
Synthesis and Core Reaction Mechanisms
The synthetic utility of 2-Fluoro-5-methoxy-4-nitrobenzoic acid stems from the distinct reactivity of its functional groups. The electron-deficient nature of the aromatic ring, enhanced by the nitro group, makes it susceptible to specific transformations.
Key Chemical Transformations
The molecule's architecture allows for several critical reactions, which are foundational to its role as a building block.[1]
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Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is activated by the electron-withdrawing nitro group, making it a good leaving group for SNAr reactions. This allows for the introduction of various nucleophiles, such as amines or phenols, at this position.[1][4]
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Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group using standard reducing agents like hydrogen gas with a palladium catalyst or tin(II) chloride.[1] This transformation is pivotal, as it introduces a new reactive site for further derivatization, for instance, in the synthesis of 4-Amino-2-fluoro-5-methoxybenzoic acid.[1]
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Esterification/Amidation: The carboxylic acid group readily undergoes reactions with alcohols to form esters or with amines to form amides, typically in the presence of an acid catalyst or coupling agents.[1]
Caption: Key reaction pathways of 2-Fluoro-5-methoxy-4-nitrobenzoic acid.
Applications in Scientific Research and Development
The versatility of 2-Fluoro-5-methoxy-4-nitrobenzoic acid makes it a valuable tool across multiple scientific disciplines.
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Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). The ability to selectively modify its functional groups allows for the construction of complex molecular scaffolds found in modern therapeutics.[1]
-
Agrochemicals: Similar to its role in pharmaceuticals, this compound is used in the development of new agrochemicals, where the presence of fluorine can enhance biological activity and stability.[1]
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Biochemical Probes and Enzyme Inhibition: The molecule can be used to study enzyme inhibition and as a probe in various biochemical assays.[1] Its derivatives can be designed to bind to specific molecular targets, with the fluorine atom potentially increasing binding affinity.[1]
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Materials Science: In some applications, fluorinated aromatic acids are incorporated into polymers or other materials to confer specific properties such as enhanced thermal stability.
Experimental Protocol: Reduction of the Nitro Group
The conversion of the nitro group to an amine is a common and critical step in utilizing this building block. Below is a representative protocol for this transformation.
Objective: To synthesize 4-Amino-2-fluoro-5-methoxybenzoic acid from 2-Fluoro-5-methoxy-4-nitrobenzoic acid via nitro group reduction.
Materials:
-
2-Fluoro-5-methoxy-4-nitrobenzoic acid
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Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
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Hydrochloric acid (concentrated)
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Sodium bicarbonate (saturated aqueous solution)
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Ethyl acetate
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Anhydrous magnesium sulfate
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Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
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Filtration apparatus
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1 equivalent of 2-Fluoro-5-methoxy-4-nitrobenzoic acid in absolute ethanol.
-
Addition of Reducing Agent: To this solution, add 3-4 equivalents of tin(II) chloride dihydrate.
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Initiation of Reaction: Slowly add concentrated hydrochloric acid to the mixture. The reaction is exothermic and should be controlled.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes). Combine the organic layers.
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Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude 4-Amino-2-fluoro-5-methoxybenzoic acid can be further purified by recrystallization or column chromatography.
Caption: Experimental workflow for the reduction of the nitro group.
Safety and Handling
Proper handling of 2-Fluoro-5-methoxy-4-nitrobenzoic acid and related compounds is essential in a laboratory setting.
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5][6][7] If there is a risk of dust formation, a dust mask or respirator should be used.[5]
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[5] Avoid creating dust.[5][8] Avoid contact with skin, eyes, and clothing.[5][8] Do not eat, drink, or smoke when handling this chemical.[5]
-
First Aid Measures:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]
Conclusion
2-Fluoro-5-methoxy-4-nitrobenzoic acid stands out as a strategically important chemical intermediate. Its well-defined reactivity allows for predictable and selective transformations, making it a cornerstone for the synthesis of a multitude of complex organic molecules. For researchers in drug discovery and materials science, a thorough understanding of its properties and reaction mechanisms is key to unlocking its full potential in developing next-generation products.
References
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2-Fluoro-4-methoxy-5-nitrobenzoic acid - A-Mei Biological. [Link]
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